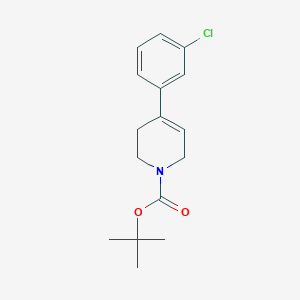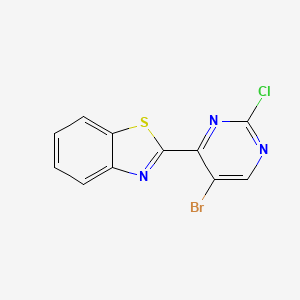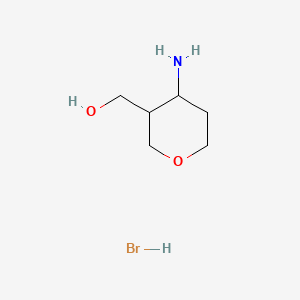![molecular formula C10H16FNO B13887027 ((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)
((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a fluorine atom, a cyclopropane ring, and a pyrrolizine moiety, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring and the introduction of the fluorine atom. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and fluorine chemistry.
Biology
In biological research, this compound may be used to study the effects of fluorine substitution on biological activity. Its interactions with enzymes and receptors can provide insights into the design of fluorinated pharmaceuticals.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for developing new drugs. Its unique structure may offer advantages in terms of bioavailability and metabolic stability.
Industry
In the industrial sector, ((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block for various chemical processes.
Wirkmechanismus
The mechanism by which ((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorine atom can influence the compound’s binding affinity and selectivity, while the spirocyclic structure may affect its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other spirocyclic molecules and fluorinated alcohols. Examples are:
- Spiro[cyclopropane-1,2’-pyrrolizine] derivatives
- Fluorinated methanol analogs
Uniqueness
The uniqueness of ((6’S,7a’S)-6’-Fluorodihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanol lies in its combination of a spirocyclic structure with a fluorine atom and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H16FNO |
|---|---|
Molekulargewicht |
185.24 g/mol |
IUPAC-Name |
[(2S,8S)-2-fluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-yl]methanol |
InChI |
InChI=1S/C10H16FNO/c11-8-3-10(7-13)5-9(1-2-9)6-12(10)4-8/h8,13H,1-7H2/t8-,10+/m0/s1 |
InChI-Schlüssel |
SDSPOJZWCICBFZ-WCBMZHEXSA-N |
Isomerische SMILES |
C1CC12C[C@]3(C[C@@H](CN3C2)F)CO |
Kanonische SMILES |
C1CC12CC3(CC(CN3C2)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)
![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)
![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-ethylcarbamate](/img/structure/B13886968.png)
![Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13886970.png)






![6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)



